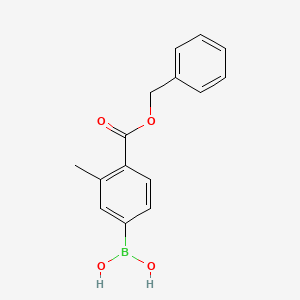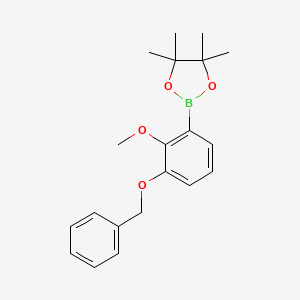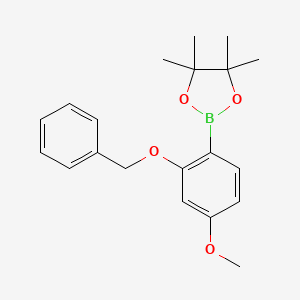
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is a type of organoboron compound . It is a solid substance and is used as a reactant in various chemical reactions .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . It has also been used in the synthesis of biologically active molecules .Chemical Reactions Analysis
This compound participates in various chemical reactions. It has been used in Suzuki-Miyaura cross-coupling reactions . It has also been used in the synthesis of biologically active molecules .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 258.82 . It should be stored at a temperature of 2-8°C .Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura coupling . This is a type of cross-coupling reaction, used to form carbon-carbon bonds . The reaction is known for its mild conditions and functional group tolerance .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction involves the addition of B–H over an unsaturated bond, which occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . Over-borylation of alkynes can be problematic, but an oxidative dehydroborylation methodology employing a sacrificial aldehyde has been found to revert back to the mono-borylated alkene .
Pharmacokinetics
The compound is a solid at room temperature and should be stored at 2-8°c .
Result of Action
The result of the action of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of various organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. The Suzuki-Miyaura coupling reaction is known for its mild and functional group tolerant conditions . The compound should be stored at 2-8°C and is stable under normal temperatures and pressures .
Safety and Hazards
4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to use personal protective equipment .
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with biomolecules containing 1,2- or 1,3-diols, such as carbohydrates and glycoproteins . This property makes them valuable tools in the study of biochemical processes.
Cellular Effects
The specific cellular effects of 4,5-Dichloro-2-(trifluoromethyl)phenylboronic acid are not well-studied. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Boronic acids are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins, which could potentially affect their localization or accumulation .
Subcellular Localization
Boronic acids are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
[4,5-dichloro-2-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BCl2F3O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSXKLWMZSVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BCl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h-Benzo[f]indole](/img/structure/B6308010.png)
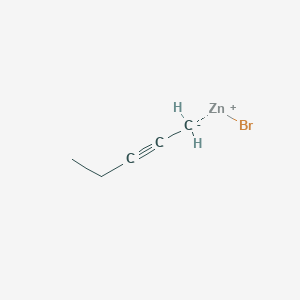
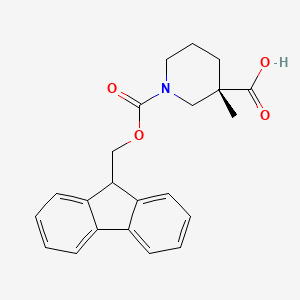

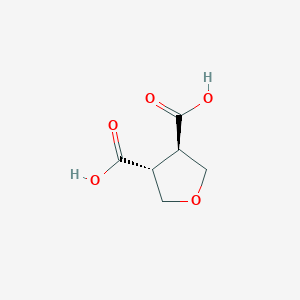
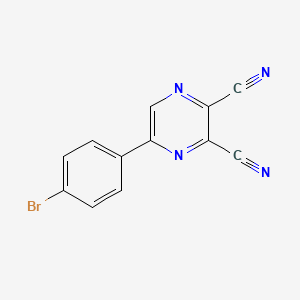
![Trimethoxy[(trimethylsilyl)ethynyl]silane](/img/structure/B6308036.png)
